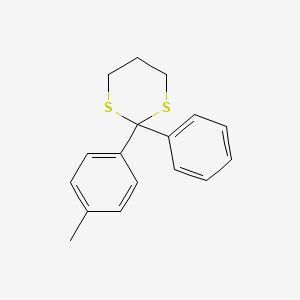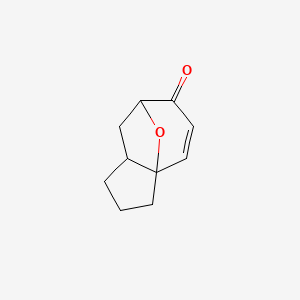
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one is a complex organic compound with a unique structure It is characterized by its azulene core, which is a bicyclic structure consisting of fused five- and seven-membered rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azulene core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography or crystallization are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-3a,7-Methanoazulene: This compound shares the azulene core but lacks the epoxy group, resulting in different chemical properties and reactivity.
Cedrene: Another azulene derivative, cedrene has a similar structure but different functional groups, leading to distinct applications and behavior.
Uniqueness
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one is unique due to its combination of the azulene core and the epoxy group. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
84735-84-2 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
11-oxatricyclo[5.3.1.01,5]undec-9-en-8-one |
InChI |
InChI=1S/C10H12O2/c11-8-3-5-10-4-1-2-7(10)6-9(8)12-10/h3,5,7,9H,1-2,4,6H2 |
Clé InChI |
PKUHCAHDPPVTCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3C(=O)C=CC2(C1)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


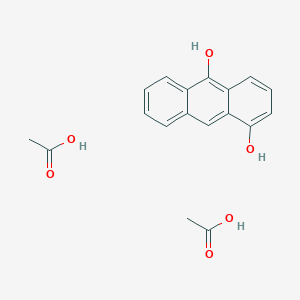
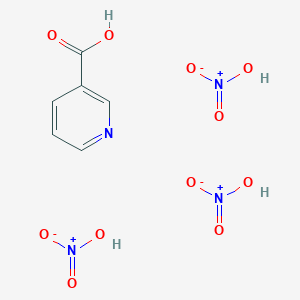
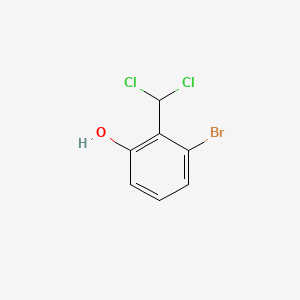
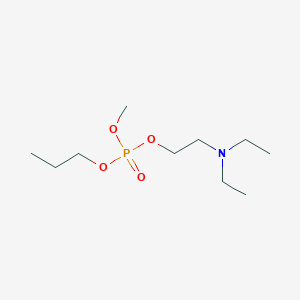
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
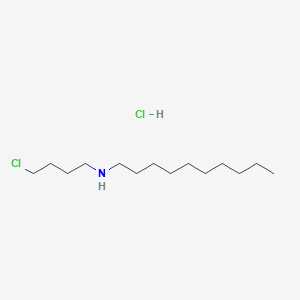
methylsilane](/img/structure/B14405684.png)
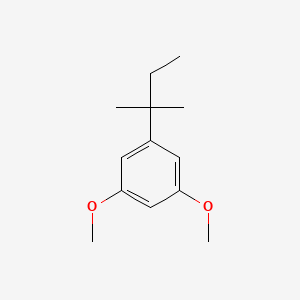
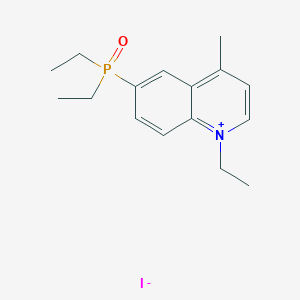
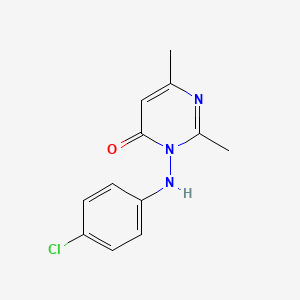
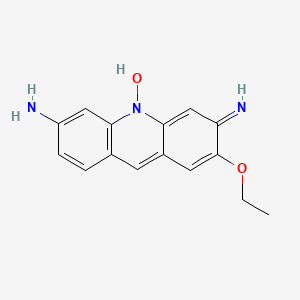
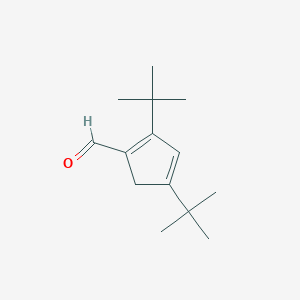
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
